molecular formula C4H6Cl2 B238901 1,3-Dichloro-2-butene CAS No. 10075-38-4

1,3-Dichloro-2-butene

Cat. No. B238901
CAS RN: 10075-38-4
M. Wt: 124.99 g/mol
InChI Key: WLIADPFXSACYLS-RQOWECAXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dichloro-2-butene is a chemical compound that belongs to the group of chlorinated hydrocarbons. It is a colorless liquid with a pungent odor and is mainly used in the synthesis of other organic compounds.

Mechanism Of Action

1,3-Dichloro-2-butene acts as an alkylating agent, which means it can transfer an alkyl group to a nucleophile. It reacts with DNA molecules and forms covalent bonds with the nitrogen atoms in the DNA bases. This results in the disruption of the DNA structure and function, which can lead to mutations and cell death.

Biochemical And Physiological Effects

1,3-Dichloro-2-butene has been shown to have toxic effects on the liver, kidney, and lungs. It can also cause DNA damage, oxidative stress, and inflammation. Exposure to 1,3-Dichloro-2-butene can lead to respiratory problems, skin irritation, and eye irritation. It is classified as a possible human carcinogen by the International Agency for Research on Cancer (IARC).

Advantages And Limitations For Lab Experiments

1,3-Dichloro-2-butene is a useful reagent for chemical reactions in the laboratory. It is easy to handle and has a high reactivity towards nucleophiles. However, it is also highly toxic and requires careful handling and disposal. Moreover, it can be difficult to control the reaction conditions, which can affect the yield and purity of the product.

Future Directions

There are several future directions for the research on 1,3-Dichloro-2-butene. One area of interest is the development of safer and more efficient methods for the synthesis of 1,3-Dichloro-2-butene and its derivatives. Another area of research is the investigation of the biochemical and physiological effects of 1,3-Dichloro-2-butene on different cell types and organisms. Moreover, the development of new drugs and therapies that target the mechanism of action of 1,3-Dichloro-2-butene can also be a future direction for research.

Synthesis Methods

1,3-Dichloro-2-butene can be synthesized by the reaction of 1,3-butadiene with chlorine gas in the presence of a catalyst. The reaction takes place at high temperatures and pressures. The yield of 1,3-Dichloro-2-butene depends on the reaction conditions, such as temperature, pressure, and the amount of catalyst used.

Scientific Research Applications

1,3-Dichloro-2-butene has various scientific research applications. It is used as a starting material for the synthesis of other organic compounds, such as herbicides, insecticides, and pharmaceuticals. It is also used in the production of polymers, resins, and plastics. Moreover, it is used in the laboratory as a reagent for chemical reactions.

properties

CAS RN

10075-38-4

Product Name

1,3-Dichloro-2-butene

Molecular Formula

C4H6Cl2

Molecular Weight

124.99 g/mol

IUPAC Name

(Z)-1,3-dichlorobut-2-ene

InChI

InChI=1S/C4H6Cl2/c1-4(6)2-3-5/h2H,3H2,1H3/b4-2-

InChI Key

WLIADPFXSACYLS-RQOWECAXSA-N

Isomeric SMILES

C/C(=C/CCl)/Cl

SMILES

CC(=CCCl)Cl

Canonical SMILES

CC(=CCCl)Cl

boiling_point

131 °C
126 °C

Color/Form

CLEAR TO STRAW-COLORED LIQUID

density

1.161
Relative density (water = 1): 1.2

flash_point

80 °F (CLOSED CUP)
27 °C c.c.

melting_point

-75 °C

Other CAS RN

926-57-8
10075-38-4

physical_description

COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR.

Pictograms

Flammable; Acute Toxic; Irritant

solubility

INSOL IN WATER;  SOL IN MOST COMMON ORGANIC SOLVENTS
Soluble in acetone, benzene, ether and ethanol
Solubility in water: reaction

synonyms

(Z)-1,3-Dichloro-2-butene

vapor_density

4.31 (Air = 1)
Relative vapor density (air = 1): 4.3

vapor_pressure

Vapor pressure, kPa at 25 °C: 1.33

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.